REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:16])[C:4]=2[CH:3]=1.CC(C)([O-])C.[K+].Br[CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29]>CN(C=O)C>[O:16]=[C:5]1[C:4]2[CH:3]=[C:2]([O:1][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH:15]=[CH:14][C:13]=2[O:12][C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:1.2|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
8.74 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred under N2 at 25° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 115° C. for 11 hours
|
Duration
|
11 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washed with EtOAc (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a light-brown oily residue, which
|
Type
|
CUSTOM
|
Details
|
slowly solidified at room temperature
|
Type
|
CUSTOM
|
Details
|
Light-beige crystals were collected
|
Type
|
WASH
|
Details
|
washed with n-hexane (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |